REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([Br:15])[CH:12]=[C:11]([N+:16]([O-])=O)[C:10]=1[NH:19][C:20](=O)[CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[CH2:1]([O:8][C:9]1[C:10]2[N:19]=[C:20]([CH3:21])[NH:16][C:11]=2[CH:12]=[C:13]([Br:15])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
55.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The resulted precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filterate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (200 mL)
|
Type
|
ADDITION
|
Details
|
The brine (800 mL) was added to the organic mixture
|
Type
|
CUSTOM
|
Details
|
the resulted white precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and diethyl ether (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether (300 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC=2NC(=NC21)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.7 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |